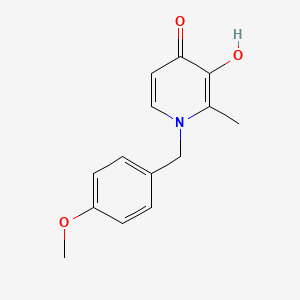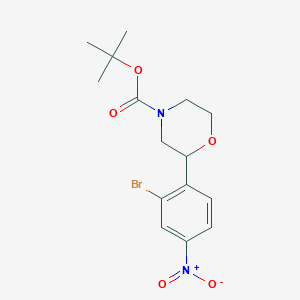
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H19BrN2O5 It is a morpholine derivative that features a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the tert-butyl ester group: This step involves the esterification of the morpholine ring with tert-butyl bromoacetate.
Bromination and nitration of the phenyl ring: The phenyl ring is brominated using bromine or a brominating agent, followed by nitration using a nitrating agent such as nitric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of oxo derivatives.
Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate can be compared with similar compounds such as:
- tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-bromo-4-chlorophenyl)morpholine-4-carboxylate
- tert-Butyl 3-(2-bromopyridin-4-yl)morpholine-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and applications.
Propriétés
Formule moléculaire |
C15H19BrN2O5 |
|---|---|
Poids moléculaire |
387.23 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Clé InChI |
WFQMJBVQXONRET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)
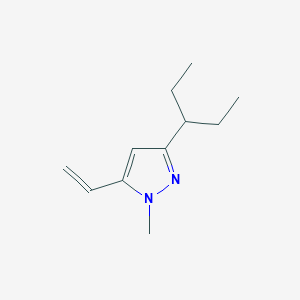
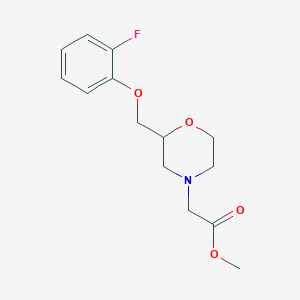
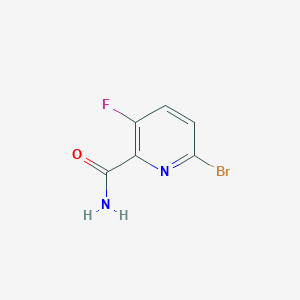


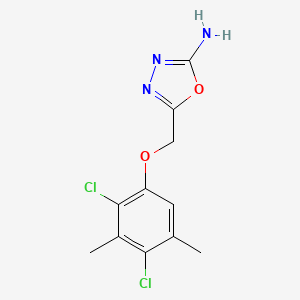
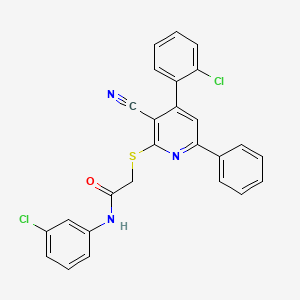

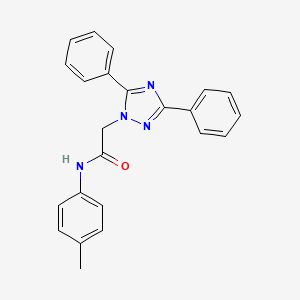
![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)

